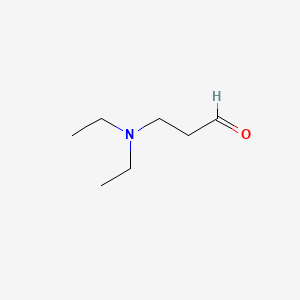

3-(Diethylamino)propanal

Description

Contextualization within Organic Synthesis and Advanced Materials Chemistry

Amino aldehydes are a class of organic compounds that contain both an amine and an aldehyde functional group. wikipedia.org Their bifunctional nature makes them highly valuable as intermediates and building blocks in organic synthesis. The aldehyde group can be transformed into a wide array of structural frameworks, while the amino group provides a site for further functionalization or can influence the molecule's physical and chemical properties.

While specific, in-depth research focusing solely on 3-(diethylamino)propanal is not extensively documented in publicly available literature, its structural analogs are recognized as important raw materials and intermediates. For instance, the related compound 3-(dimethylamino)-1-propanol is used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Derivatives of the analogous compound, 3-(diethylamino)-2,2-dimethylpropanal, are noted for their potential as intermediates in the synthesis of more complex molecules for the pharmaceutical and chemical industries. ontosight.ai Given these applications for closely related structures, this compound holds potential as a versatile precursor for a variety of target molecules.

In the realm of advanced materials, compounds containing amino groups are sometimes used in the formulation of specialty polymers and other materials. biosynth.com The tertiary amine within the this compound structure could, in principle, be utilized for such applications, although specific research in this area is not apparent.

Historical Development of Synthetic Approaches to Amino Aldehydes

The synthesis of amino aldehydes has historically presented a significant challenge to chemists. The presence of two incompatible functional groups—an electrophilic aldehyde and a nucleophilic amine—in close proximity makes many of these compounds inherently unstable and prone to self-condensation or polymerization. wikipedia.org An early landmark in understanding this class of molecules was Fischer's work on glucosamine (B1671600) in 1902, where the amine and aldehyde functionalities are stabilized within a cyclic hemiacetal structure.

Over the years, several key methods have been developed to access these valuable synthetic intermediates.

The Strecker Synthesis: Discovered by Adolph Strecker in 1850, this method is a cornerstone for producing α-amino acids from an aldehyde, ammonia, and cyanide, which generates an α-aminonitrile that is subsequently hydrolyzed. wikipedia.orgencyclopedia.pub While primarily for amino acids, its principles laid the groundwork for amino-functionalized carbonyl chemistry. encyclopedia.pub

The Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides, using a phthalimide (B116566) salt. It has been adapted for the synthesis of amino acids and their precursors. fiveable.me

The Mannich Reaction: Named after chemist Carl Mannich, this is one of the most significant and widely used methods for preparing β-amino carbonyl compounds, often called "Mannich bases". taylorandfrancis.comwikipedia.org This three-component condensation reaction involves an aldehyde (like formaldehyde), a primary or secondary amine (such as diethylamine), and a compound with an acidic proton, typically a ketone or another aldehyde. taylorandfrancis.comwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enol form of the carbonyl compound, creating a new carbon-carbon bond and establishing the β-amino carbonyl framework central to the structure of this compound. wikipedia.orgorganic-chemistry.org

These methods, particularly the Mannich reaction, represent foundational strategies that have enabled the synthesis and exploration of the rich chemistry of amino aldehydes.

Structural Significance and Reactivity Principles of the Diethylamino Propanal Moiety

The chemical behavior of this compound is dictated by the interplay between its two functional groups: the propanal chain terminating in an aldehyde group (-CHO) and the diethylamino group [-N(CH₂CH₃)₂] located at the C-3 position (the β-carbon relative to the aldehyde).

The key structural and reactivity principles are:

Bifunctionality: The molecule possesses both an electrophilic center (the aldehyde carbon) and a nucleophilic/basic center (the tertiary amine nitrogen). nih.gov This dual reactivity is the cornerstone of its utility in synthesis. researchgate.net

Aldehyde Reactivity: The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, a characteristic feature of carbonyl compounds. It can be readily reduced to a primary alcohol (3-(diethylamino)-1-propanol) or oxidized to a carboxylic acid.

Tertiary Amine Influence: The diethylamino group is a tertiary amine, which makes it non-enolizable and stable against the self-condensation reactions that plague primary and secondary amino aldehydes. wikipedia.org As an electron-donating group, it can influence the reactivity of the aldehyde. Furthermore, the nitrogen atom's lone pair of electrons allows it to act as a base or a nucleophile in various reactions.

The combination of these features in one molecule allows for sequential and controlled chemical transformations, making it a potentially valuable node for building molecular complexity.

Data Tables

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value | Reference |

| CAS Number | 89855-08-3 | bldpharm.com |

| Molecular Formula | C₇H₁₅NO | bldpharm.com |

| Molecular Weight | 129.20 g/mol | bldpharm.com |

Table 2: General Reactivity of the Amino Aldehyde Moiety

| Reaction Type | Description |

| Nucleophilic Addition | The electrophilic aldehyde carbon is readily attacked by various nucleophiles. |

| Oxidation | The aldehyde group can be oxidized to the corresponding carboxylic acid. |

| Reduction | The aldehyde can be reduced to a primary alcohol. |

| Iminium Ion Formation | In acidic conditions, the aldehyde can react with the amine (intramolecularly or intermolecularly) to form an iminium ion, a key intermediate in reactions like the Mannich reaction. wikipedia.org |

| N-alkylation/Quaternization | The tertiary amine can act as a nucleophile, reacting with electrophiles like alkyl halides. |

Structure

3D Structure

Properties

CAS No. |

89855-08-3 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-(diethylamino)propanal |

InChI |

InChI=1S/C7H15NO/c1-3-8(4-2)6-5-7-9/h7H,3-6H2,1-2H3 |

InChI Key |

HAJLVDIUJBRYPV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Direct Synthetic Routes to 3-(Diethylamino)propanal

The direct synthesis of this compound can be accomplished through several established organic chemistry reactions. These routes provide flexibility in the selection of precursors and reaction conditions, allowing for adaptation to various laboratory and industrial settings.

The Mannich reaction is a three-component organic reaction that accomplishes the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.com This reaction involves the condensation of a compound with an enolizable carbonyl (an α-CH acidic compound), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. adichemistry.com The final product is a β-amino-carbonyl compound, known as a Mannich base. byjus.comwikipedia.org

The mechanism of the Mannich reaction proceeds in a stepwise fashion. byjus.com It begins with the nucleophilic addition of the amine to the non-enolizable aldehyde (e.g., formaldehyde), followed by dehydration, to form a reactive electrophilic species known as an iminium ion (or Schiff base). adichemistry.comwikipedia.org Concurrently, the enolizable carbonyl compound, under the reaction conditions (often acidic), tautomerizes to its enol form. byjus.comwikipedia.org This enol then acts as a nucleophile, attacking the iminium ion. byjus.comadichemistry.com The subsequent reaction yields the final β-amino-carbonyl product. adichemistry.com This condensation reaction is a classic example of nucleophilic addition to a carbonyl group followed by an electrophilic addition with an enol. byjus.comwikipedia.org

In a specific application of the Mannich reaction to form a related amino aldehyde, isobutyraldehyde, formaldehyde (B43269), and diethylamine (B46881) can be utilized as the three primary components.

Isobutyraldehyde ((CH₃)₂CHCHO) : This compound serves as the enolizable carbonyl component. wikipedia.org Due to the presence of an alpha-hydrogen atom, it can tautomerize to form an enol or enolate, which provides the nucleophilic carbon required for the key carbon-carbon bond-forming step.

Formaldehyde (HCHO) : As a non-enolizable aldehyde, formaldehyde is a highly reactive C1 building block. beilstein-journals.org Its primary role is to react with the secondary amine to generate the highly electrophilic Eschenmoser's salt or a related iminium ion in situ, which is the key electrophile in the reaction. beilstein-journals.org

Diethylamine ((CH₃CH₂)₂NH) : This secondary amine acts as the nucleophilic component that initially reacts with formaldehyde to form the iminium ion. The diethylamino group is thereby incorporated into the final product structure.

The reaction between these three components would proceed via the established Mannich mechanism to yield 3-(Diethylamino)-2,2-dimethylpropanal, an analogue of the target compound.

| Reactant | Chemical Formula | Role in Reaction | Key Function |

|---|---|---|---|

| Isobutyraldehyde | (CH₃)₂CHCHO | Enolizable Carbonyl | Provides the nucleophilic enol for C-C bond formation. |

| Formaldehyde | HCHO | Non-enolizable Aldehyde | Reacts with the amine to form the electrophilic iminium ion. beilstein-journals.org |

| Diethylamine | (CH₃CH₂)₂NH | Secondary Amine | Forms the iminium ion and is incorporated into the final product. |

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines from aldehydes or ketones. wikipedia.orgacsgcipr.org This process converts a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. wikipedia.org It is a widely used technique due to its efficiency and the possibility of one-pot synthesis under mild conditions. wikipedia.orgacsgcipr.org

The reaction typically involves two sequential steps that can often be performed in a single reaction vessel. First, the nucleophilic amine reacts with the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then reversibly loses a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.org In the second step, a reducing agent, added to the mixture, reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine. chemistrysteps.com

For the synthesis of this compound, this pathway would likely involve the reaction of a suitable three-carbon dialdehyde (B1249045) or an aldehyde with a precursor to the amino group at the 3-position. A key advantage of this method is the use of selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can reduce the iminium ion intermediate in the presence of the initial aldehyde, preventing unwanted side reactions. masterorganicchemistry.com

Nucleophilic substitution provides a direct and straightforward method for introducing the diethylamino group onto a propanal backbone. This approach typically follows an Sₙ2 mechanism, where a nucleophile attacks a carbon atom and displaces a leaving group. youtube.com

In the context of synthesizing this compound, this would involve reacting a propanal derivative that contains a suitable leaving group at the 3-position, such as 3-chloropropanal (B96773) or 3-bromopropanal, with diethylamine. Diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen and displacing the halide ion to form the crucial C-N bond. The efficiency of this substitution reaction is highly dependent on factors such as the nature of the leaving group, the choice of solvent, and the reaction temperature.

Mannich Reaction Strategies for Amino Aldehyde Formation

Process Optimization in this compound Production

Optimizing the synthesis of this compound is essential for improving yield, purity, and cost-effectiveness, particularly on an industrial scale. Key parameters that can be adjusted include pH, catalyst selection, solvent, and temperature.

For instance, in Mannich reactions, pH control is critical. Traditionally conducted under acidic conditions (pH < 7) to facilitate the formation of the reactive iminium ion, this can present challenges on an industrial scale. Research has shown that conducting the synthesis in alkaline media (e.g., pH 9 to 11) can be successful, thereby avoiding issues associated with acidic environments.

Catalyst selection also significantly impacts synthesis efficiency. Acid and base catalysts are commonly used in condensation reactions like the Mannich reaction. Furthermore, various metal catalysts and, more recently, bifunctional organocatalysts have been employed to promote efficient reactions, sometimes even under solvent-free conditions. organic-chemistry.org The optimization of these parameters through systematic study allows for the development of more sustainable and efficient manufacturing processes. nih.gov

| Synthetic Route | Key Reactants | General Mechanism | Advantages |

|---|---|---|---|

| Mannich Reaction | Enolizable aldehyde/ketone, Formaldehyde, Diethylamine | Three-component condensation via an iminium ion. wikipedia.org | Atom economy, forms C-C and C-N bonds in one step. |

| Reductive Amination | Propanal derivative (e.g., dialdehyde), Diethylamine, Reducing Agent | Imine/iminium ion formation followed by reduction. wikipedia.org | High selectivity with appropriate reducing agents, mild conditions. masterorganicchemistry.com |

| Nucleophilic Substitution | 3-Halopropanal, Diethylamine | Sₙ2 displacement of a leaving group. | Direct, straightforward pathway. |

Influence of Reaction Parameters on Yield and Purity

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters. Factors such as temperature, solvent, catalyst, and pH can profoundly impact the reaction's kinetics, equilibrium, and selectivity, thereby dictating the final yield and purity of the desired amino aldehyde.

For instance, in syntheses involving thermally sensitive intermediates, excessive heat can lead to degradation. Conversely, temperatures that are too low may result in impractically slow reaction rates. Finding the optimal temperature regime often involves a trade-off between reaction speed and selectivity. Studies on related syntheses show that a moderate temperature range is often preferred. For the synthesis of diester derivatives from alcohols, an optimal temperature of 60°C was identified; temperatures above 70°C led to the decomposition of the starting material. beilstein-journals.org In the asymmetric hydrogenation of a related amino ketone, the reaction was held at 50°C for 16 hours to ensure completion. chemicalbook.com The effect of temperature is not always linear; while lower temperatures can slow the primary reaction, they may also disproportionately slow down side reactions, thus improving selectivity. beilstein-journals.org

Table 1: Effect of Temperature on Reaction Outcome in a Representative Acylation Reaction

| Temperature (°C) | Reaction Rate | Product Selectivity | Observations |

| 50 | Slow | High | Low conversion rate over a practical timeframe. beilstein-journals.org |

| 60 | Moderate | Optimal (100%) | Best balance of conversion (60%) and selectivity. beilstein-journals.org |

| 70 | Fast | Decreased | Decomposition of starting material observed. beilstein-journals.org |

| 80 | Fast | Poor | Low conversion and poor selectivity. beilstein-journals.org |

This interactive table summarizes findings on the effect of temperature on the acylation of p-menthane-3,8-diol, illustrating a common optimization challenge in organic synthesis.

The choice of solvent plays a crucial role in the synthesis of this compound, as it can influence reactant solubility, stabilize transition states, and in some cases, directly participate in the reaction mechanism. The polarity of the solvent is a key determinant of its effect on the reaction.

Protic solvents, such as alcohols, can form hydrogen bonds with reactants and intermediates. In the case of aldehyde synthesis, a protic solvent can form a hydrogen bond with the carbonyl oxygen. This interaction can increase the energy required to break the C-H bond of the aldehyde group, potentially inhibiting certain reaction pathways. frontiersin.org However, these same hydrogen-bonding interactions can sometimes promote selectivity by stabilizing a desired transition state. frontiersin.org

Aprotic solvents, which lack O-H or N-H bonds, interact with reactants primarily through dipole-dipole interactions or van der Waals forces. These interactions are generally weaker than hydrogen bonds. frontiersin.org The choice between protic, aprotic, and nonpolar solvents can therefore dramatically alter the reaction outcome. For example, in the Knoevenagel condensation to form precursors for 3-propanal derivatives, using an aqueous solvent system was unsuccessful for substrates with low water solubility. nih.govresearchgate.net Switching to pyridine (B92270) as the solvent allowed the reaction to proceed smoothly with a wider range of substrates, demonstrating the critical impact of matching solvent properties to the specific reactants. nih.govresearchgate.net

Table 2: Influence of Solvent on the Success of Knoevenagel Condensation

| Solvent System | Substrate Example | Outcome | Yield |

| Aqueous | 9-anthraldehyde | Reaction failed | 0% nih.govresearchgate.net |

| Pyridine | 9-anthraldehyde | Successful | 93% nih.govresearchgate.net |

| Aqueous | p-nitrobenzaldehyde | Successful | 87% nih.govresearchgate.net |

| Pyridine | p-nitrobenzaldehyde | Successful | 85% nih.govresearchgate.net |

This interactive table illustrates how solvent choice was critical for accommodating substrates with different solubilities in the synthesis of propanal precursors.

Catalysis is fundamental to many synthetic routes for amino aldehydes, including the Mannich reaction, which is a primary method for producing β-amino carbonyl compounds. wikipedia.org The catalyst's role is to provide a lower-energy reaction pathway, thereby increasing the reaction rate and often enhancing selectivity.

A variety of catalysts can be employed:

Acid/Base Catalysis : The classic Mannich reaction is often catalyzed by acid. The acid facilitates the formation of a key electrophilic intermediate, the iminium ion, from the reaction of an amine and a non-enolizable aldehyde. wikipedia.org

Organocatalysis : In recent decades, small organic molecules have emerged as powerful catalysts. Chiral aldehydes derived from BINOL, for instance, have been used to catalyze asymmetric reactions of amino acid esters with high stereoselective control. frontiersin.orgnih.gov Proline and its derivatives are also effective organocatalysts for asymmetric Mannich reactions, controlling the stereochemistry of the final product. wikipedia.org

Metal Catalysis : Transition metals are widely used to catalyze reactions that form C-N bonds. Copper(II) bromide has been shown to catalyze the direct α-amination of aldehydes. organic-chemistry.org Precious metal catalysts derived from iridium, rhodium, or ruthenium are effective in the reductive allylation of aldehydes, a powerful method for amino alcohol synthesis. acs.org

The specificity of the catalyst is paramount. A well-chosen catalyst will selectively promote the desired reaction while minimizing competing pathways. For example, in asymmetric synthesis, a chiral catalyst is designed to favor the formation of one enantiomer over the other, which is crucial in the synthesis of pharmaceutical intermediates. frontiersin.orgnih.gov

Control of pH is a critical parameter in reactions like the Mannich condensation, as the concentration of protons directly affects the state and reactivity of the involved species. The mechanism of the Mannich reaction begins with the formation of an iminium ion from an amine and an aldehyde. wikipedia.org This step is highly pH-dependent.

Acidic Conditions (Low pH) : An acidic environment promotes the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine. It is also essential for the subsequent dehydration step that forms the iminium ion. However, excessively acidic conditions (e.g., pH < 4) can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

Neutral or Alkaline Conditions (Higher pH) : As the pH increases, the concentration of the free, nucleophilic amine increases. However, the formation of the iminium ion via acid-catalyzed dehydration becomes less efficient. Research has shown that the synthesis of some related amino aldehydes can be successfully carried out at a pH of 9 to 11, which avoids problems associated with acidic media on an industrial scale.

Interestingly, pH can be used to direct the reaction down completely different pathways. In one study involving α-oxo aldehydes, acidic conditions (pH 4.5) favored a Mannich-type reaction, while neutral conditions (pH 7.5) almost exclusively yielded an aldol (B89426) reaction product instead. whiterose.ac.uk This demonstrates the power of pH as a tool to control reaction selectivity.

Advanced Strategies for Byproduct Mitigation and Selectivity Enhancement

To further improve the synthesis of this compound, advanced strategies are employed to minimize the formation of byproducts and enhance the selectivity towards the desired product. These methods often involve precise control over reaction conditions throughout the process.

A sophisticated strategy for optimizing complex reactions is stepwise temperature control. Instead of maintaining a constant temperature, the reaction is subjected to a programmed temperature profile. This technique is particularly useful when reactions involve sensitive intermediates or when sequential reaction steps have different optimal temperatures.

For example, a reaction might be initiated at a lower temperature to allow for the controlled formation of a key intermediate. This minimizes the risk of thermal decomposition or the formation of kinetic byproducts that can occur at higher temperatures. Once the intermediate has formed in sufficient quantity, the temperature can be gradually raised to provide the necessary activation energy for the subsequent step, driving the reaction to completion. A patent for the synthesis of a related amino alcohol describes an initial reaction stage at 20°C, followed by a second stage at 50°C to complete the hydrogenation. chemicalbook.com This approach can stabilize intermediates and has been reported to reduce byproducts significantly in certain pilot studies. This level of control allows for a cleaner reaction profile, higher yields, and simplified purification procedures.

Protection-Deprotection Strategies for Aldehyde Functionality

In the synthesis of bifunctional molecules like this compound, which contains both a reactive aldehyde group and a nucleophilic amine, a key challenge is preventing self-condensation or other undesired side reactions. The aldehyde functionality is highly susceptible to nucleophilic attack, including from the tertiary amine of another molecule. To achieve a successful and high-yielding synthesis, it is often necessary to temporarily "mask" or protect the aldehyde group while other synthetic transformations are carried out. This is accomplished through the use of protecting groups.

A good protecting group must be easy to introduce, stable under the subsequent reaction conditions, and easy to remove cleanly to regenerate the original functional group. wikipedia.org For aldehydes, one of the most common and effective protection strategies involves the formation of acetals. libretexts.orglibretexts.orgchemistrysteps.comtotal-synthesis.com

Acetals are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. total-synthesis.com Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. chemistrysteps.com The key advantage of acetal (B89532) protecting groups is their stability in neutral to strongly basic and nucleophilic environments. libretexts.orglibretexts.org This allows for reactions to be performed on other parts of the molecule, such as modifications involving the amine functionality, without affecting the protected aldehyde.

Once the desired synthetic steps are complete, the aldehyde is regenerated through a deprotection step. This is typically achieved by hydrolysis using aqueous acid. wikipedia.orgchemistrysteps.com The reversibility of acetal formation makes it an ideal protection strategy. chemistrysteps.com

A practical example illustrating this strategy is seen in the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal. In this process, the synthesis starts with acrolein diethyl acetal, which is a protected form of an unsaturated aldehyde. nih.gov A Mizoroki–Heck cross-coupling reaction is performed on this protected substrate, followed by hydrogenation. The final step is the deprotection (hydrolysis) of the acetal under acidic conditions to yield the desired propanal derivative. nih.gov This highlights how starting with a protected aldehyde allows for complex bond-forming reactions to be carried out successfully.

Table 1: Common Protecting Groups for Aldehydes and Their Deprotection Conditions

| Protecting Group | Protection Reagents | Deprotection Conditions | Reference |

|---|---|---|---|

| Dimethyl Acetal | Methanol, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., HCl, H2SO4) | total-synthesis.com |

| 1,3-Dioxolane (Cyclic Acetal) | Ethylene Glycol, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., HCl, H2SO4) | chemistrysteps.comyoutube.com |

| 1,3-Dioxane (Cyclic Acetal) | 1,3-Propanediol, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., HCl, H2SO4) | libretexts.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles can be applied to develop more sustainable and environmentally friendly methodologies.

Aqueous Medium Reactions and Sustainable Catalysis

One of the core tenets of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. semnan.ac.ir Performing organic reactions in an aqueous medium can significantly reduce the environmental impact associated with volatile organic compounds (VOCs).

For the synthesis of β-amino carbonyl compounds, which are structurally related to this compound, several methodologies have been developed that utilize water as the reaction solvent. For instance, the Michael reaction, a key C-C bond-forming reaction, has been successfully carried out in water. Research has shown that using a catalyst with a lipophilic group, such as 3-decyl-β-proline, can promote the reaction in a saturated aqueous potassium chloride solution, leading to high yields and diastereoselectivities with low catalyst loading. nih.gov This demonstrates the feasibility of conducting key synthetic steps in water.

Sustainable catalysis is another cornerstone of green chemistry, focusing on the use of catalysts that are efficient, recyclable, and non-toxic. Biodegradable catalysts are particularly attractive. For example, citric acid, a naturally occurring and biodegradable compound, has been effectively used as a catalyst for the one-pot, three-component Mannich reaction to synthesize β-aminoketones in high yields under mild, ambient temperature conditions. iosrjournals.org This approach avoids the use of harsh and toxic acid catalysts.

Table 2: Examples of Green Catalytic Systems for Synthesis of Related β-Amino Carbonyl Compounds

| Reaction Type | Catalyst | Solvent | Key Green Features | Reference |

|---|---|---|---|---|

| Mannich Reaction | Citric Acid | Ethanol | Biodegradable catalyst, mild conditions, high yields. | iosrjournals.org |

| Michael Addition | 3-Decyl-β-proline | Saturated Aqueous KCl | Reaction in aqueous medium, low catalyst loading. | nih.gov |

| Tandem Isomerization/Wacker Oxidation | Bis(benzonitrile)palladium chloride / tert-Butyl nitrite (B80452) | Not specified | Uses O2 as the sole oxidant, avoiding harsh oxidants. | acs.org |

Development of Eco-Friendly Synthetic Protocols

Developing eco-friendly synthetic protocols involves a holistic approach, considering factors such as atom economy, energy efficiency, and the use of renewable feedstocks. A notable advancement in the synthesis of β-amino aldehydes is the development of a tandem isomerization/anti-Markovnikov Wacker oxidation of allylic imidic esters. acs.org This method is particularly green as it uses molecular oxygen (O2) from the air as the sole oxidant, with tert-butyl nitrite as a simple organic redox cocatalyst. acs.org This process avoids the need for hazardous and stoichiometric inorganic oxidants, which are common in traditional oxidation reactions.

Furthermore, the use of modern activation techniques such as microwave irradiation can contribute to greener synthetic protocols by reducing reaction times and, consequently, energy consumption. nih.govsu.se For instance, in the synthesis of a propanal derivative, microwave-assisted conditions significantly shortened the reaction times for the Mizoroki–Heck coupling without compromising the yield or selectivity. nih.gov

Another green strategy is the use of biocatalysis. Enzymes can catalyze reactions with high selectivity under mild aqueous conditions. While a specific biocatalytic route to this compound is not prominently documented, the principles of using enzymes for the synthesis of amino acid and amine derivatives are well-established and represent a promising avenue for future eco-friendly protocol development. nih.gov The continuous development of such innovative and sustainable methods is crucial for the future of chemical synthesis.

Chemical Reactivity and Mechanistic Studies of 3 Diethylamino Propanal

Electrophilic and Nucleophilic Reactivity at the Aldehyde Center

The chemical behavior of 3-(Diethylamino)propanal is largely dictated by the interplay between its two functional groups: the aldehyde and the tertiary amine. The aldehyde group, characterized by the carbonyl (C=O) function, is the primary site of electrophilic reactivity. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, which imparts a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org

The most characteristic reaction of the aldehyde group in this compound is nucleophilic addition. youtube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group. This leads to the formation of a tetrahedral alkoxide intermediate. pressbooks.pubyoutube.com Subsequent protonation of the alkoxide, typically by adding water or a dilute acid in a workup step, yields an alcohol. libretexts.org

This reaction is effectively irreversible when strong nucleophiles like hydride reagents or organometallic reagents are used, as the hydride or carbanion is a very poor leaving group. pressbooks.pub

Key examples of nucleophilic addition reactions include:

Reduction to Alcohols: Treatment with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduces a hydride ion (:H⁻) as the nucleophile, reducing the aldehyde to a primary alcohol. chemguide.co.uklibretexts.orgyoutube.com

Grignard Reactions: Reaction with Grignard reagents (R-MgX) or other organometallic reagents (e.g., organolithiums) adds an alkyl or aryl group to the carbonyl carbon. pressbooks.publibretexts.orglumenlearning.com This is a powerful method for forming new carbon-carbon bonds. The reaction with an aldehyde yields a secondary alcohol upon acidic workup. libretexts.org

| Nucleophile (Reagent) | Product | Product Class |

|---|---|---|

| Hydride (:H⁻) from NaBH₄ or LiAlH₄ | 3-(Diethylamino)-1-propanol | Primary Alcohol |

| Methyl Grignard (CH₃MgBr) | 4-(Diethylamino)-2-butanol | Secondary Alcohol |

| Phenyl Grignard (C₆H₅MgBr) | 3-(Diethylamino)-1-phenyl-1-propanol | Secondary Alcohol |

When this compound reacts with a primary amine (R-NH₂), it undergoes a condensation reaction to form an imine, also known as a Schiff base. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction is a cornerstone of carbonyl chemistry and involves the replacement of the carbonyl oxygen with a nitrogen atom, forming a carbon-nitrogen double bond (C=N). youtube.comyoutube.com

The mechanism is typically catalyzed by a trace amount of acid and proceeds through a two-stage addition-elimination process. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The primary amine nitrogen attacks the electrophilic carbonyl carbon. A series of proton transfers results in a neutral intermediate called a carbinolamine, which contains both an alcohol and an amine on the same carbon. libretexts.org

Elimination of Water: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, forming a positively charged iminium ion. Subsequent deprotonation of the nitrogen yields the final, neutral imine product. chemistrysteps.comlibretexts.org

| Primary Amine Reactant | IUPAC Name of Imine Product |

|---|---|

| Methylamine (CH₃NH₂) | N-((E)-3-(diethylamino)propylidene)methanamine |

| Aniline (C₆H₅NH₂) | N-((E)-3-(diethylamino)propylidene)aniline |

| Benzylamine (C₆H₅CH₂NH₂) | N-((E)-3-(diethylamino)propylidene)-1-phenylmethanamine |

Catalytic Roles and Participatory Mechanisms

The unique bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and an electrophilic aldehyde moiety, suggests its potential participation in a variety of organic transformations. Its structure is emblematic of molecules explored in organocatalysis, where the intramolecular presence of both a Lewis base (the amine) and a group capable of covalent interaction (the aldehyde) can lead to unique catalytic cycles.

While specific studies detailing the use of this compound as a primary catalyst are not extensively documented in current literature, its structure is analogous to compounds that are active in organocatalysis. Tertiary amines are well-known to catalyze a range of reactions, often by acting as a Lewis base or by forming reactive intermediates. For instance, in reactions involving aldehydes, a tertiary amine can facilitate enamine or iminium ion formation, which are key intermediates in many carbon-carbon bond-forming reactions.

The aldehyde group within this compound could react with a primary or secondary amine to form an enamine, a nucleophilic species that can participate in reactions such as Michael additions or α-alkylations. Conversely, in the presence of an acid, the diethylamino group could promote the formation of an iminium ion from the propanal moiety, rendering the α- and β-positions susceptible to nucleophilic attack. This dual functionality suggests a potential role as a co-catalyst where the amine group activates one substrate while the aldehyde interacts with another, or as a catalyst in reactions where it forms a transient, reactive species with the substrate.

Table 1: Potential Organocatalytic Intermediates from this compound

| Intermediate Type | Formation Pathway | Potential Reactivity |

| Enamine | Reaction of the aldehyde with a secondary amine catalyst. | Nucleophilic addition to electrophiles (e.g., Michael acceptors). |

| Iminium Ion | Reaction of the aldehyde with a secondary amine and an acid co-catalyst. | Electrophilic species, susceptible to attack by nucleophiles. |

| Lewis Base Adduct | Interaction of the tertiary amine with an electrophilic substrate. | Activation of the substrate towards nucleophilic attack. |

Palladium-catalyzed β-C(sp³)-H arylation is a powerful method for forming C-C bonds at unactivated positions. This transformation often relies on a directing group to bring the catalyst into proximity with the target C-H bond. In the context of aldehyde substrates, a common strategy involves the use of a transient directing group, such as an amino acid, which condenses with the aldehyde to form a directing imine species in situ. mdpi.comnih.gov

While there is no direct evidence of this compound acting as a facilitator for the arylation of other aldehyde substrates, its own structure is a relevant substrate for such transformations. The typical mechanism proceeds through the following key steps:

Formation of a Directing Intermediate: The aldehyde substrate reacts reversibly with an amino-containing directing group to form an imine.

Palladation: The directing group (often containing a coordinating atom like nitrogen or oxygen) chelates to a palladium(II) catalyst.

C-H Activation: The chelated palladium complex undergoes concerted metalation-deprotonation at the β-C(sp³)-H bond, forming a six-membered palladacycle. This is often the rate-determining step.

Oxidative Addition: An aryl halide adds to the palladium center.

Reductive Elimination: The aryl group and the alkyl group couple, forming the C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

The presence of the internal diethylamino group in this compound could potentially influence this process if the molecule itself were the substrate, though it may not possess the optimal geometry to act as an efficient directing group for the β-position compared to specifically designed auxiliaries like 8-aminoquinoline or various amino acids. nih.govresearchgate.net

Table 2: General Conditions for Pd-Catalyzed β-C(sp³)-H Arylation of Aliphatic Amides/Acids

| Component | Example | Role |

| Catalyst | Pd(OAc)₂ | Pre-catalyst for C-H activation. |

| Directing Group | 8-aminoquinoline, Amino Acids | Forms a transient imine and directs the catalyst. mdpi.comnih.govresearchgate.net |

| Ligand | 2-Pyridone, MPAA Ligands | Can accelerate C-H activation and improve selectivity. mdpi.comnih.gov |

| Aryl Source | Aryl Iodides (Ar-I) | Provides the aryl group for coupling. nih.govrsc.org |

| Base | K₂CO₃, Ag₂CO₃ | Assists in the C-H activation step. |

| Solvent | Toluene, Hexafluoroisopropanol (HFIP) | Reaction medium. |

Currently, there is a lack of specific research in the available literature detailing the direct role or contribution of this compound in polymerization processes, either as a monomer, initiator, or catalyst. However, related structures containing the diethylamino group are utilized in polymer science. For example, monomers like N-[3-(diethylamino)propyl]methacrylamide are used to synthesize thermo- and pH-responsive polymers. The basicity of the diethylamino group in such polymers allows them to exhibit sensitivity to pH changes. While this demonstrates the utility of the diethylamino functional group in materials science, it does not directly implicate this compound itself in polymerization reactions.

Advanced Mechanistic Investigations

Advanced analytical techniques are crucial for elucidating the complex mechanisms of organic reactions, including identifying transient intermediates and monitoring reaction kinetics.

The study of reaction intermediates is fundamental to understanding catalytic cycles and reaction pathways. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are primary tools for this purpose. For a reaction involving this compound, these techniques would be invaluable.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR could be used to identify key intermediates like enamines or iminium ions formed from the aldehyde functional group. Changes in chemical shifts, particularly for the protons and carbons alpha and beta to the carbonyl group and the nitrogen atom, would provide evidence for the formation of such species.

IR Spectroscopy: The characteristic carbonyl (C=O) stretch of the aldehyde (typically around 1720-1740 cm⁻¹) would disappear and be replaced by new peaks corresponding to C=N stretches of an imine or C=C stretches of an enamine, confirming the transformation of the aldehyde group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), could be used to detect and confirm the mass of charged intermediates, such as iminium ions or protonated enamines, directly from the reaction mixture.

While detailed spectroscopic studies on the reaction intermediates of this compound specifically are not prominent in the literature, the characterization of related compounds provides a framework for how such analyses would be conducted. mdpi.com

Real-time monitoring of chemical reactions provides critical kinetic data that cannot be obtained from endpoint analysis alone. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for tracking the consumption of reactants and the formation of products and intermediates over time. rsc.org

HPLC-MS: An automated system can periodically sample a reaction mixture, quench the reaction, and inject the sample into an HPLC-MS system. researchgate.net This allows for the quantification of starting materials, products, and any stable intermediates. The mass spectrometer provides structural confirmation for each peak separated by the HPLC column. This would be particularly useful for reactions in the liquid phase involving this compound, allowing for the construction of detailed reaction profiles.

GC-MS: For reactions involving volatile components, GC-MS is an effective monitoring tool. mdpi.com It separates compounds based on their boiling points and provides mass spectra for identification. au.dkd-nb.infonih.gov Analysis of reaction aliquots by GC-MS could track the disappearance of this compound and the appearance of new products, helping to determine reaction rates and identify potential side products. d-nb.info

These in situ monitoring techniques are essential for optimizing reaction conditions (e.g., temperature, catalyst loading) and for conducting detailed mechanistic studies that can validate proposed catalytic cycles. rsc.org

Table 3: Application of In Situ Monitoring for a Hypothetical Reaction of this compound

| Technique | Information Gained | Advantages |

| HPLC-MS | Concentration vs. time profiles for reactants, products, and non-volatile intermediates. | Excellent for complex liquid-phase reactions; provides structural information (MS) and quantification (UV/Vis). rsc.orgresearchgate.net |

| GC-MS | Concentration vs. time profiles for volatile components; identification of byproducts. | High separation efficiency for volatile and thermally stable compounds; sensitive detection. mdpi.comd-nb.info |

Insights from Non-Covalent Interactions in Reactivity

Non-covalent interactions (NCIs) are crucial in understanding the three-dimensional structure of molecules and their reactivity. nih.gov Unlike covalent bonds that involve the sharing of electrons, non-covalent interactions are weaker and include forces like hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov These interactions, while individually weak, can collectively have a significant impact on molecular conformation, which in turn governs how a molecule interacts with other reactants. The study of NCIs provides a more nuanced understanding of chemical reactivity beyond what is apparent from the covalent structure alone. nih.gov

In the context of this compound, a key non-covalent interaction that can influence its reactivity is the intramolecular n→π* interaction. researchgate.net This type of interaction involves the delocalization of the lone pair of electrons (n) from the nitrogen atom of the diethylamino group into the antibonding π* orbital of the carbonyl (C=O) group. researchgate.net This donation of electron density from the nitrogen to the carbonyl group can lead to a folded conformation of the molecule, where the amino group and the aldehyde group are brought into proximity.

Computational chemistry provides powerful tools to study these subtle interactions. Methods such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are employed to characterize and quantify the strength of these interactions. researchgate.net For instance, a computational study on a similar molecule, 3-[2-(dimethylamino) phenyl] propanal, demonstrated that the n→π* interaction plays a significant role in stabilizing the molecule's global minimum conformer, showcasing the importance of this NCI in determining conformational preferences. researchgate.net

The stabilization afforded by the n→π* interaction can have several consequences for the reactivity of this compound:

Conformational Control: The energetic preference for a folded conformation can influence the stereochemical outcome of reactions where the approach of a reagent is sensitive to the molecule's shape.

Carbonyl Reactivity: The donation of electron density into the π* orbital of the carbonyl group can slightly alter its electronic properties, potentially affecting its susceptibility to nucleophilic attack.

Proton Affinity: The interaction may influence the basicity of the nitrogen atom, as its lone pair is involved in the n→π* interaction.

The strength of this intramolecular interaction can be modulated by various factors, including the solvent environment and the presence of substituents. The table below illustrates hypothetical data from a computational analysis comparing the folded and extended conformers of this compound, highlighting the energetic stabilization provided by the n→π* interaction.

| Conformer | N···C=O Distance (Å) | NBO E(2) Interaction Energy (kcal/mol) | Relative Stability (kcal/mol) |

| Folded | 2.9 | 1.5 | 0.0 |

| Extended | 4.5 | < 0.1 | +2.1 |

This is a hypothetical data table for illustrative purposes based on principles from computational studies. researchgate.net

In this hypothetical data, the "NBO E(2) Interaction Energy" represents the calculated stabilization energy from the delocalization of the nitrogen lone pair to the carbonyl π* orbital. A higher value indicates a stronger interaction. The "Relative Stability" shows the energy difference between the conformers, with the folded structure being more stable due to the n→π* interaction.

Applications in Advanced Organic Synthesis and Materials Science

3-(Diethylamino)propanal as a Versatile Synthetic Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular structures. sigmaaldrich.com this compound fits this description, with its two distinct functional groups offering sequential or one-pot reaction possibilities to build molecular complexity.

Construction of Complex Carbon Frameworks

The aldehyde functional group in this compound is an electrophilic center, readily participating in classic carbon-carbon bond-forming reactions. This allows for the extension and elaboration of molecular skeletons. For instance, it can undergo aldol-type reactions or serve as an electrophile in reactions with organometallic reagents, thereby elongating the carbon chain. The tertiary amine, while generally less reactive for bond formation, can act as an internal base or directing group, influencing the stereochemical or regiochemical outcome of reactions. The presence of both functionalities allows for the creation of γ-amino alcohol structures upon reduction, or γ-amino acids upon oxidation, which are key structural motifs in many biologically active molecules and complex natural products.

Precursor for Advanced Ligand Architectures

The diethylaminopropyl moiety is a key structural feature for the development of advanced ligands used in coordination chemistry and materials science. While research has specifically highlighted the use of the analogous 3-(dimethylamino)propyl (DMP) group, the principles readily extend to its diethyl counterpart. DMP-containing ligands have been successfully used to create intramolecularly donor-stabilized aluminum(III) complexes. illinois.edu These ligands chelate to the metal center through both the propyl chain's terminal carbon and the nitrogen atom of the amino group, forming a stable five-membered ring. This chelation enhances the thermal stability and volatility of the resulting metal complex. Such complexes are investigated as novel, non-pyrophoric precursors for Atomic Layer Deposition (ALD), a technique used to create ultra-thin films for electronics and barrier layers. illinois.edu By extension, this compound serves as a direct precursor to the corresponding 3-(diethylamino)propyl ligands, which can be used to synthesize advanced organometallic compounds for applications in materials science and catalysis. msu.edu

| Precursor Moiety | Resulting Ligand | Application Area | Key Feature |

| 3-(Dimethylamino)propyl | DMP | Atomic Layer Deposition (ALD) | Forms stable, volatile metal complexes |

| 3-(Diethylamino)propyl | DEP | Potential in ALD, Catalysis | Expected to form similar stable chelates |

Chiral Auxiliary Functions and Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org These auxiliaries, often derived from naturally occurring chiral molecules, guide the formation of a specific enantiomer or diastereomer. nih.gov Once the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.org Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives, which have been pivotal in the asymmetric synthesis of numerous complex molecules and pharmaceuticals. nih.govharvard.edu As this compound is an achiral molecule, it does not function as a chiral auxiliary itself. The literature on asymmetric synthesis predominantly focuses on the use of enantiomerically pure auxiliaries to direct reactions. du.ac.inyale.edu There is no significant evidence to suggest a direct role for this compound in this capacity.

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a suitable candidate for participating in multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex heterocyclic structures in a single step.

Preparation of Fused Pyridinones and Pyranopyrazoles

Fused heterocyclic systems like pyridinones and pyranopyrazoles are important scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govjetir.org The synthesis of these structures often involves a one-pot, multicomponent reaction where an aldehyde is a key reactant. jetir.orgnih.gov

Specifically, the synthesis of pyranopyrazoles typically proceeds through the condensation of four components: an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate. nih.gov In this reaction scheme, this compound can serve as the aldehyde component. Its participation would lead to the formation of a pyranopyrazole core bearing a 3-(diethylamino)propyl substituent at the 4-position of the pyran ring. Similarly, various synthetic routes to fused pyridinone systems also utilize an aldehyde as a starting material in condensation reactions with other building blocks. organic-chemistry.orgekb.eg The incorporation of the diethylaminopropyl side chain can modulate the resulting molecule's physicochemical properties, such as solubility and basicity, which can be advantageous for biological applications.

General Scheme for Pyranopyrazole Synthesis:

In this reaction, this compound can function as the aldehyde, introducing a diethylaminopropyl group into the final product.

Derivatization for Novel Ring Systems

The dual functionality of this compound opens pathways to a variety of other novel ring systems beyond those mentioned above. The aldehyde group can react with a wide range of dinucleophiles in cyclocondensation reactions. For example, reaction with substituted hydrazines, hydroxylamine, or ureas can lead to the formation of various five- and six-membered heterocyclic rings, each featuring the characteristic N,N-diethylaminopropyl side chain. This side chain not only influences the molecule's physical properties but can also serve as a site for further chemical modification, such as salt formation or quaternization, to create a library of related compounds for screening in materials science or drug discovery programs.

Contributions to Polymer and Material Development

The diethylaminopropyl functional group is instrumental in the synthesis of advanced polymers with tailored properties. By incorporating this moiety, materials can be designed to respond to specific environmental stimuli, making them suitable for a range of high-performance applications.

Polymers that exhibit sharp and reversible changes in response to variations in pH are known as pH-responsive or "smart" polymers. The diethylamino group is a key functional component for imparting this pH sensitivity. When monomers containing this group, such as the related compound N-[3-(diethylamino)propyl]methacrylamide (DEAPMA), are polymerized, the resulting materials show distinct changes in their properties with shifts in ambient pH. mdpi.com

The underlying mechanism for this responsiveness lies in the protonation and deprotonation of the tertiary amine. In acidic conditions (lower pH), the nitrogen atom of the diethylamino group accepts a proton, becoming a positively charged ammonium (B1175870) cation. This charge leads to electrostatic repulsion between polymer chains and increases the polymer's affinity for water, causing it to swell or dissolve. Conversely, in basic conditions (higher pH), the amine group is deprotonated and neutral, reducing its hydrophilicity and causing the polymer to collapse or precipitate from the solution. nih.gov This transition makes these polymers highly useful in applications such as controlled drug delivery and biosensors. fishersci.com

Research on polymers derived from DEAPMA has demonstrated that their phase separation temperature can be precisely controlled by adjusting the pH of the solution. nih.gov

Table 1: pH-Dependent Behavior of DEAPMA-derived Polymers

| Property | Acidic Conditions (Low pH) | Basic Conditions (High pH) |

| Amine Group State | Protonated (Cationic) | Deprotonated (Neutral) |

| Polymer Chain Interaction | Electrostatic Repulsion | Increased Hydrophobicity |

| Solubility in Water | Soluble / Swollen | Insoluble / Collapsed |

| Observed Effect | Molecularly dispersed solutions | Aggregation and phase separation |

This interactive table summarizes the pH-responsive behavior of polymers incorporating the diethylaminopropyl moiety.

Polymeric scaffolds are three-dimensional porous structures that provide support for cell growth and tissue regeneration. The properties of these scaffolds, such as pore size, mechanical strength, and biocompatibility, must be precisely controlled. Advanced polymerization techniques are essential for creating polymers with the well-defined characteristics needed for these applications.

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for synthesizing polymers from amine-containing monomers like DEAPMA. mdpi.com Unlike conventional free radical polymerization, RAFT allows for the creation of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity). acs.orgglpbio.com This level of control is crucial for producing hydrogels and other scaffold materials with consistent and reproducible properties. fishersci.com

Studies have shown that polymers like poly(N-[3-(diethylamino)propyl]methacrylamide) can be synthesized via both conventional and RAFT polymerization. The RAFT method yields more uniform polymer chains, which can influence the final properties of materials, such as the aggregation behavior in solution. mdpi.com This precision enables the engineering of scaffolds tailored for specific biomedical applications. researchgate.net

Table 2: Comparison of Polymerization Methods for Amine-Containing Monomers

| Polymerization Method | Control over Molecular Weight | Polydispersity Index (PDI) | Key Advantage for Scaffolds |

| Free Radical Polymerization | Limited | High | Simplicity of process |

| RAFT Polymerization | High | Low (Narrow) | Produces well-defined polymers with uniform properties |

This interactive table compares key features of polymerization methods used in scaffold engineering.

Broader Applications in Chemical Processes

Beyond polymer science, the functional groups within this compound allow it to serve as a valuable model compound for studying fundamental chemical reactions and for exploring new industrial processes.

Redox (reduction-oxidation) reactions involve the transfer of electrons and are fundamental to countless chemical and biological processes. The structure of this compound, containing a tertiary aliphatic amine, makes it a relevant model for studying the electrochemical oxidation of this class of compounds.

The search for efficient methods to capture carbon dioxide (CO₂) from industrial flue gases is a critical area of research aimed at mitigating climate change. Aqueous amine solutions are the most established technology for this purpose. sigmaaldrich.com Tertiary amines, in particular, are investigated due to their favorable reaction thermodynamics.

The mechanism of CO₂ capture by tertiary amines in an aqueous solution involves the amine acting as a base to facilitate the hydration of CO₂, leading to the formation of bicarbonate ions. This process is reversible, allowing the CO₂ to be released under different temperature or pressure conditions, thus regenerating the amine absorbent. While direct studies on this compound for this application are not prominent, extensive research on other tertiary amines, such as N-methyldiethanolamine (MDEA) and triethylamine (B128534) (TREA), demonstrates the principle. sapub.orgbohrium.com These studies show that the chemical structure of the tertiary amine influences its absorption rate, capacity, and the energy required for regeneration. sigmaaldrich.com The diethylaminopropyl group in this compound fits the structural class of compounds investigated for this technology. bohrium.com

Theoretical and Computational Chemistry of 3 Diethylamino Propanal

Electronic Structure and Reactivity Predictions

Computational approaches are instrumental in elucidating the electronic characteristics of 3-(Diethylamino)propanal, focusing on the interplay between its nucleophilic tertiary amine and its electrophilic aldehyde functional groups.

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are used to quantify the reactivity of molecules. mdpi.com For this compound, these descriptors help predict the behavior of the amine and aldehyde functionalities. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as derived properties like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netrasayanjournal.co.in

The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, indicating the amine group's role as a primary site for nucleophilic and protonation reactions. Conversely, the π* orbital of the carbonyl group is a major component of the LUMO, highlighting the aldehyde carbon as the principal electrophilic center, susceptible to attack by nucleophiles. researchgate.net The electrophilicity index can be used to quantify the aldehyde's ability to accept electrons. rasayanjournal.co.in These descriptors are crucial for building quantitative structure-activity relationship (QSAR) models to predict chemical reactivity and biological activity. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors and Their Implications for this compound

| Descriptor | Definition | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO, localized on the amine nitrogen, indicates stronger nucleophilicity and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO, localized on the carbonyl carbon, suggests higher electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. rasayanjournal.co.in |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the energy stabilization upon accepting additional electronic charge, indicating the strength of the aldehyde as an electrophile. rasayanjournal.co.in |

This table is generated based on established principles of conceptual DFT and is intended to be illustrative of the expected properties of this compound.

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic interactions within a molecule. protheragen.ai For this compound, MO analysis, particularly through methods like Natural Bond Orbital (NBO) analysis, can quantify delocalization and hyperconjugative interactions.

NBO analysis reveals the nature of donor-acceptor interactions. A key interaction in this molecule is the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (πC=O). This n→π interaction is fundamental to the molecule's conformational preferences and reactivity. nih.govacs.orgresearchgate.net This delocalization weakens the C=O bond, which can be observed computationally as a redshift (lowering of frequency) in the carbonyl stretching frequency in simulated infrared spectra. acs.orgacs.org

Conformational Analysis and Molecular Dynamics

The flexibility of the propyl chain in this compound allows it to adopt various conformations. The study of these conformations is essential for understanding its structure-property relationships. lumenlearning.comchemistrysteps.com

Computational studies on analogous molecules, such as 3-[2-(dimethylamino) phenyl] propanal, have demonstrated that intramolecular n→π* interactions play a crucial role in determining conformational preferences. nih.govacs.org In this interaction, the lone pair of electrons on the amine nitrogen donates electron density to the empty π* orbital of the aldehyde's carbonyl group. researchgate.net This interaction is attractive and can stabilize specific folded conformations where the amine and aldehyde groups are in close proximity.

The stabilization provided by the n→π* interaction can lead to a folded structure being the global minimum energy conformer. acs.org This is analogous to how hydrogen bonds dictate the secondary structures of proteins. nih.govacs.org The strength of this interaction is highly dependent on the distance and angle between the nitrogen atom and the carbonyl carbon.

Beyond the specific n→π* interaction, other non-covalent interactions (NCIs) are critical in governing the three-dimensional folding of flexible molecules like this compound. wikipedia.orgnih.gov These interactions, though individually weak, collectively contribute to the stability of different conformers. arturorobertazzi.it

Key NCIs include:

Dipole-dipole interactions: The permanent dipole of the carbonyl group can interact with other polar parts of the molecule, influencing its orientation.

C-H···O interactions: Weak hydrogen bonds can form between C-H bonds on the ethyl or propyl groups and the carbonyl oxygen, further stabilizing folded conformers.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, confirming their role in conformational stabilization. nih.govacs.org

Solvent Effects and Environmental Interactions

The surrounding environment, particularly the solvent, can significantly influence the properties and reactivity of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

In protic solvents like water or ethanol, the solvent can form hydrogen bonds with both the amine nitrogen and the carbonyl oxygen. Hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon by withdrawing electron density. frontiersin.org Conversely, hydrogen bonding to the amine nitrogen can decrease its nucleophilicity. These interactions can also disrupt the intramolecular n→π* interaction by competing for the nitrogen lone pair and the carbonyl group.

In aprotic polar solvents (e.g., DMSO, acetonitrile), dipole-dipole interactions will dominate. These solvents can stabilize charge separation in transition states, potentially altering reaction pathways and rates compared to nonpolar solvents. The choice of solvent can therefore modulate the relative stability of different conformers and influence which functional group is more likely to react. For instance, protic solvents can increase the C-H bond energy of the aldehyde group, potentially inhibiting oxidation reactions. frontiersin.org

Table 2: Predicted Effects of Different Solvent Types on this compound

| Solvent Type | Primary Interaction Mechanism | Predicted Effect on Amine Group | Predicted Effect on Aldehyde Group | Effect on Intramolecular n→π* Interaction |

|---|---|---|---|---|

| Protic (e.g., Water, Ethanol) | Hydrogen Bonding | Decreased nucleophilicity due to H-bonding with nitrogen lone pair. | Increased electrophilicity of carbonyl carbon due to H-bonding with oxygen. | Weakened or disrupted due to competition from solvent H-bonds. |

| Aprotic Polar (e.g., DMSO) | Dipole-Dipole Interactions | Moderate stabilization of the ground state. | Moderate stabilization; can stabilize charged intermediates in reactions. | Moderately weakened due to dielectric screening. |

| Aprotic Nonpolar (e.g., Hexane) | Van der Waals Forces | Minimal interaction. | Minimal interaction. | Strongest, as there is no competition from solvent interactions. |

This table summarizes expected solvent effects based on general principles of solute-solvent interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-[2-(Dimethylamino) phenyl] propanal |

| Acetonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethanol |

| Hexane |

Influence of Solvent Polarity on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are significantly modulated by the polarity of the solvent. Solvation effects can alter the delicate balance of intramolecular forces and influence the energy of transition states, thereby dictating reaction pathways and rates.

Molecular Conformation: In nonpolar solvents, this compound may adopt a folded conformation stabilized by intramolecular non-covalent interactions, such as a weak hydrogen bond between the nitrogen lone pair or a C-H group adjacent to the nitrogen and the aldehyde group. However, in polar solvents, particularly protic ones like water or ethanol, these intramolecular interactions are disrupted. The solvent molecules compete for hydrogen bonding and engage in strong dipole-dipole interactions with the polar amine and carbonyl groups. aps.orgrsc.org This leads to a more extended, solvated conformation. nih.gov The interplay between solvent and solute can affect molecular properties like the dipole moment and spectroscopic characteristics. rsc.org

Computational studies can quantify these conformational changes by calculating the potential energy surface of the molecule in different solvent environments, often using implicit solvation models.

Table 1: Hypothetical Relative Energies of this compound Conformations in Different Solvents

| Solvent (Dielectric Constant) | Conformation | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Hexane (1.9) | Folded (Intramolecular H-bond) | 0.0 | 2.5 |

| Hexane (1.9) | Extended | 1.8 | 3.1 |

| Tetrahydrofuran (7.5) | Folded | 0.5 | 3.8 |

| Tetrahydrofuran (7.5) | Extended | 0.0 | 4.2 |

| Water (78.4) | Folded | 2.5 | 5.1 |

| Water (78.4) | Extended | 0.0 | 5.9 |

Note: This table is illustrative, showing expected trends based on computational chemistry principles. Actual values require specific calculations.

Reactivity: Solvent polarity also plays a crucial role in the reactivity of the aldehyde group. Reactions involving a polar or charged transition state, such as nucleophilic addition, are generally accelerated in polar solvents. The polar solvent stabilizes the charge separation in the transition state, lowering the activation energy barrier. Conversely, reactions with less polar transition states may be faster in nonpolar solvents.

Protonation State Effects on Aldehyde Electrophilicity

Under acidic conditions, the nitrogen atom is protonated to form a diethylammonium (B1227033) cation. This transformation has a profound effect on the electrophilicity of the aldehyde carbon. The positively charged ammonium (B1175870) group acts as a powerful electron-withdrawing group via an inductive effect. This effect pulls electron density away from the carbonyl carbon, making it significantly more electron-deficient and, therefore, a much stronger electrophile. quora.comquora.com This enhanced electrophilicity increases the rate of nucleophilic attack on the carbonyl carbon. quora.com

Computational methods can quantify this change in electrophilicity by calculating various electronic parameters, such as atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound in Neutral and Protonated States

| Molecular State | NBO Charge on Carbonyl Carbon | LUMO Energy (eV) | Global Electrophilicity Index (ω) |

| Neutral (pH > 10) | +0.45 | +1.2 | 1.1 |

| Protonated (pH < 7) | +0.68 | -2.5 | 2.8 |

Note: This table presents hypothetical data based on established chemical principles to illustrate the expected electronic changes upon protonation.

Advanced Computational Methodologies

To gain a deeper understanding of the electronic structure and behavior of this compound, advanced computational methodologies are employed. These techniques provide detailed insights into bonding, non-covalent interactions, and solvation that are beyond the scope of simpler models.

Application of NBO, QTAIM, and NCI Analyses

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs, which aligns with Lewis structures. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions. For this compound, NBO analysis can be used to study the delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals (hyperconjugation). nih.govnih.gov The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). uni-muenchen.deresearchgate.net This analysis can reveal, for example, the energetic significance of the interaction between the nitrogen lone pair and the σ* anti-bonding orbitals of the C-C framework, providing insight into conformational preferences.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and their properties. acs.orgresearchgate.net A key feature of this analysis is the identification of bond critical points (BCPs) between atoms, which are indicative of an interaction. nih.govresearchgate.net For this compound, QTAIM can be applied to characterize the nature of a potential intramolecular hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. acs.orgacs.org

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a powerful computational tool for visualizing weak, non-covalent interactions in real space. wikipedia.orgnih.gov It is based on the relationship between the electron density and the reduced density gradient (RDG). The method generates 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonds. wikipedia.orgyoutube.com For this compound, NCI plots would provide a clear, visual map of intramolecular interactions, such as the potential hydrogen bond between the amino group and the aldehyde, allowing for an intuitive understanding of the forces governing its preferred conformation. nih.gov

COSMO-RS and Other Solvation Models in Predictive Studies

Predicting the behavior of molecules in real-world liquid phases is a central challenge in computational chemistry. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful method for this purpose. wikipedia.org

Unlike simpler continuum solvation models that treat the solvent as a uniform dielectric, COSMO-RS uses quantum mechanical calculations to generate a polarity map (σ-profile) on the surface of the molecule. acs.org It then uses statistical thermodynamics to calculate the chemical potential of the molecule in a given liquid by considering the interactions between the surface segments of the solute and solvent molecules. wikipedia.orgnih.gov

This approach allows for the highly accurate prediction of various thermodynamic properties without the need for system-specific parameterization. acs.org For this compound, COSMO-RS can be used to:

Predict solubility in a wide range of solvents and solvent mixtures.

Calculate partition coefficients (e.g., logP), which are crucial in pharmaceutical and environmental chemistry.

Estimate vapor pressures and activity coefficients. wikipedia.org

Predict the effect of the solvent on reaction rates and chemical equilibria by calculating the free energies of solvation for reactants and transition states. nih.govproquest.com

The predictive power of COSMO-RS makes it an invaluable tool for optimizing reaction conditions, designing separation processes, and understanding the distribution of this compound in complex chemical systems. acs.org

Q & A

Q. How can this compound be integrated into multi-component reactions (MCRs) to synthesize heterocyclic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.